Synthesis and structural analysis of Trichloro(2-methylbutyl)silane
Synthesis and structural analysis of Trichloro(2-methylbutyl)silane
An In-depth Technical Guide to the Synthesis and Structural Analysis of Trichloro(2-methylbutyl)silane
Abstract
Trichloro(2-methylbutyl)silane is a chiral organosilane compound featuring a reactive trichlorosilyl group, making it a valuable precursor for advanced materials and specialized applications in pharmaceutical development. Its branched alkyl chain can influence the physical and chemical properties of derivative compounds, such as solubility and steric hindrance. This guide provides a comprehensive overview of the primary synthetic routes to Trichloro(2-methylbutyl)silane, namely Grignard reactions and hydrosilylation. It offers a detailed exploration of the mechanistic principles, step-by-step experimental protocols, and the rationale behind critical process parameters. Furthermore, this document outlines a rigorous framework for the structural and purity analysis of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Safety protocols for handling reactive chlorosilanes are also detailed, ensuring a comprehensive resource for researchers and professionals in chemistry and drug development.
Introduction: The Significance of Functionalized Alkyltrichlorosilanes
Organosilanes, compounds containing carbon-silicon bonds, are fundamental building blocks in a wide array of scientific disciplines. Within this class, alkyltrichlorosilanes (RSiCl₃) are particularly noteworthy. The three chlorine atoms attached to the silicon center render the molecule highly reactive, serving as a versatile chemical handle for nucleophilic substitution. This reactivity allows for the grafting of these molecules onto surfaces, polymerization into silicones, or conversion into other organosilicon compounds.
Trichloro(2-methylbutyl)silane stands out due to the specific nature of its alkyl group. The 2-methylbutyl moiety introduces a chiral center and a branched structure. In the context of drug development and materials science, such features are critical. The alkyl group's size and shape can modulate lipophilicity and steric interactions, which are key parameters in drug-receptor binding and the pharmacokinetic profile of a molecule[1]. When used as surface modifiers for nanomaterials, these structural characteristics can influence drug loading and release kinetics in advanced drug delivery systems[2][3]. This guide provides the foundational knowledge for the controlled synthesis and rigorous characterization of this important chemical intermediate.
Synthesis Methodologies
The formation of the silicon-carbon bond is the central challenge in synthesizing Trichloro(2-methylbutyl)silane. Two powerful and widely adopted strategies are the Grignard reaction and catalytic hydrosilylation. The choice between these methods depends on factors such as starting material availability, desired purity, scalability, and tolerance for potential side reactions.
Grignard Reaction: A Classic Approach to Si-C Bond Formation
The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds[4]. For alkyltrichlorosilanes, this method involves the reaction of a Grignard reagent (R-MgX) with a silicon halide, typically silicon tetrachloride (SiCl₄)[5][6].
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of SiCl₄. The use of an ethereal solvent, such as tetrahydrofuran (THF), is critical. THF stabilizes the Grignard reagent through coordination and provides a suitable reaction medium[7][8]. A "reverse addition" protocol, where the Grignard reagent is added slowly to an excess of silicon tetrachloride, is employed to minimize the formation of di- and tri-alkylated silane byproducts (e.g., (C₅H₁₁)₂SiCl₂), thereby maximizing the yield of the desired mono-alkylated product[6].
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be rigorously dried.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of a solution of 1-chloro-2-methylbutane in anhydrous THF via the dropping funnel. An iodine crystal may be added to initiate the reaction. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Reaction with SiCl₄: In a separate, larger flask, place an excess of silicon tetrachloride in anhydrous THF and cool the mixture in an ice bath.
-
Addition: Slowly add the prepared Grignard reagent to the stirred SiCl₄ solution via a cannula. Maintain the temperature below 10°C throughout the addition.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The resulting slurry, containing magnesium chloride precipitate, is filtered under an inert atmosphere.
-
Purification: The solvent and excess SiCl₄ are removed from the filtrate by distillation. The remaining crude product is then purified by vacuum distillation to yield pure Trichloro(2-methylbutyl)silane.
Hydrosilylation: An Atom-Economical Alternative
Hydrosilylation is the catalytic addition of a silicon-hydride bond across an unsaturated bond, such as an alkene's C=C double bond[9][10]. This method is highly atom-economical and often provides excellent control over regioselectivity. For Trichloro(2-methylbutyl)silane, this involves the reaction of trichlorosilane (HSiCl₃) with 2-methyl-1-butene.
This reaction requires a transition metal catalyst, most commonly platinum-based complexes like Speier's (H₂PtCl₆) or Karstedt's catalyst[11][12]. The catalytic cycle generally involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion to form a metal-alkyl intermediate, and reductive elimination to yield the final product and regenerate the catalyst[13]. The reaction typically yields the anti-Markovnikov product, where the silicon atom adds to the terminal carbon of the double bond. This regioselectivity is crucial for obtaining the desired linear alkyl chain attached to the silicon.
-
Apparatus Setup: A pressure-rated flask or a flask equipped with a dry-ice condenser is required, as 2-methyl-1-butene is volatile. The setup must be under an inert nitrogen or argon atmosphere.
-
Reagent Charging: Charge the flask with trichlorosilane and the hydrosilylation catalyst (e.g., Karstedt's catalyst).
-
Alkene Addition: Cool the flask and slowly add 2-methyl-1-butene.
-
Reaction: Allow the mixture to warm to room temperature or gently heat it according to the catalyst's requirements. The reaction is often exothermic and may require cooling to control the rate.
-
Monitoring: Monitor the reaction's progress using GC or NMR to confirm the consumption of starting materials.
-
Purification: Once the reaction is complete, the catalyst may be removed by filtration through a short plug of silica or celite. The product is then purified by vacuum distillation.
Comparison of Synthetic Routes
| Feature | Grignard Reaction | Hydrosilylation |
| Precursors | 2-methylbutyl halide, Mg, SiCl₄ | 2-methyl-1-butene, HSiCl₃ |
| Byproducts | Magnesium salts, di/tri-alkylated silanes | Isomerized alkenes, side-reaction products |
| Selectivity | Prone to over-alkylation | High regioselectivity (anti-Markovnikov) |
| Atom Economy | Moderate | High |
| Catalyst | None required | Required (e.g., Pt, Rh complexes)[9] |
| Scalability | Well-established for large scale | Readily scalable |
Structural Analysis and Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized Trichloro(2-methylbutyl)silane. A multi-technique approach provides a self-validating system, ensuring the material meets the standards required for research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ²⁹Si NMR experiments provide complementary information.
-
¹H NMR: Provides information on the number and connectivity of protons. The spectrum for Trichloro(2-methylbutyl)silane will show distinct signals for the methyl, methylene, and methine protons of the 2-methylbutyl group.
-
¹³C NMR: Reveals the number of unique carbon environments. The spectrum will confirm the five distinct carbons of the alkyl chain.
-
²⁹Si NMR: This experiment directly probes the silicon nucleus. For Trichloro(2-methylbutyl)silane, a single resonance is expected in the region typical for alkyltrichlorosilanes[14][15].
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| ¹H NMR | 0.8 - 2.0 | Complex multiplets for the alkyl chain protons. |
| ¹³C NMR | 10 - 50 | Five distinct signals corresponding to the C₅ alkyl chain. |
| ²⁹Si NMR | 12 - 18 | A single peak confirming the R-SiCl₃ environment[14]. |
Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions. A known spectrum for the similar compound Trichloro(isobutyl)silane is available for comparison[16].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for assessing purity and confirming the molecular weight of the compound[17][18].
-
Gas Chromatography (GC): The sample is vaporized and passed through a column, separating it from any residual starting materials, solvents, or byproducts. A single major peak on the chromatogram indicates high purity[19][20].
-
Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge (m/z) ratio[21][22]. The mass spectrum of Trichloro(2-methylbutyl)silane will show a characteristic molecular ion peak and a distinct isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation involves the loss of alkyl or chloro groups[23].
| m/z Fragment | Identity | Notes |
| 204/206/208/210 | [C₅H₁₁SiCl₃]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for Cl₃. |
| 133 | [SiCl₃]⁺ | A common fragment from the cleavage of the C-Si bond. |
| 71 | [C₅H₁₁]⁺ | The 2-methylbutyl carbocation. |
-
Sample Preparation: Prepare a dilute solution of the purified silane in a dry, inert solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable[24].
-
Injection: Use a splitless injection mode for sensitivity.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components[18][24].
-
-
MS Conditions:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For Trichloro(2-methylbutyl)silane, key vibrational bands include:
-
C-H stretching: Strong absorptions around 2850-2960 cm⁻¹ from the alkyl group.
-
Si-Cl stretching: Strong, characteristic absorptions typically found in the 450-650 cm⁻¹ region.
-
C-Si stretching: Weaker absorptions around 650-850 cm⁻¹.
Applications in Drug Development and Research
The utility of Trichloro(2-methylbutyl)silane lies in its role as a versatile intermediate. The trichlorosilyl group is a highly reactive anchor for covalent attachment to various substrates.
-
Surface Functionalization: It can be used to modify the surface of silica-based materials, such as nanoparticles or microarrays. This is critical in drug delivery, where nanoparticles are functionalized to improve drug loading, control release, and target specific cells[2]. The 2-methylbutyl group provides a defined, hydrophobic spacer arm.
-
Precursor to Silane Coupling Agents: The chlorine atoms can be readily substituted by alkoxy groups (e.g., by reaction with ethanol to form triethoxy(2-methylbutyl)silane). These alkoxysilanes are less reactive and more stable to handle but can still undergo hydrolysis and condensation to form stable siloxane bonds on surfaces.
-
Synthesis of Bioactive Molecules: The incorporation of silicon into drug candidates is an emerging strategy in medicinal chemistry. Silicon can alter a molecule's metabolic profile and physicochemical properties[25]. Chiral silanes like this one can serve as building blocks in the synthesis of more complex, stereochemically defined pharmaceutical agents[1][26].
Safety and Handling of Chlorosilanes
Chlorosilanes are hazardous materials and must be handled with extreme caution in a controlled laboratory environment[27].
-
Reactivity with Water: Chlorosilanes react violently with water, moisture, and protic solvents, releasing corrosive hydrogen chloride (HCl) gas[28][29]. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: The compound itself and the HCl produced upon hydrolysis are highly corrosive to skin, eyes, and the respiratory tract[30][31].
-
Flammability: Many chlorosilanes are flammable liquids[29][31]. Keep away from ignition sources and use non-sparking tools[28][30].
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (neoprene or nitrile rubber)[28].
-
Flame-retardant lab coat.
-
Work should be performed exclusively in a certified chemical fume hood.
Conclusion
Trichloro(2-methylbutyl)silane is a valuable chiral building block accessible through well-established synthetic methodologies like the Grignard reaction and hydrosilylation. The choice of synthesis route can be tailored based on available precursors and desired process characteristics. A rigorous analytical workflow, combining NMR, GC-MS, and FTIR, is crucial for ensuring the structural integrity and purity of the final product. Given its reactive nature, strict adherence to safety protocols is paramount. The unique combination of a reactive silyl group and a chiral alkyl chain makes this compound a promising intermediate for creating novel functionalized materials and complex molecules relevant to the pharmaceutical and drug development industries.
References
-
AIP Publishing. Mass spectrometric analysis of organosilanes covalently bonded to metal oxide surfaces: SI MS versus ESC. [Link]
-
Gelest, Inc. TRICHLOROSILANE, 99%. [Link]
-
American Chemistry Council. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Trichlorosilane. [Link]
-
ACS Publications. Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Mass spectra of silanes. Multiple rearrangements and bonding to silicon. The Journal of Organic Chemistry. [Link]
-
PubChem. Silane, trichloro(2-methylpropyl)-. [Link]
- Google Patents. Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.
-
ResearchGate. Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry. [Link]
-
PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. [Link]
-
ACS Publications. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. [Link]
-
Organic Chemistry Portal. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. [Link]
-
PubChemLite. Trichloro(2-methylbutyl)silane (C5H11Cl3Si). [Link]
-
US EPA. Silane, trichloro(2-methylbutyl)- - Substance Details. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
PubMed. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
-
Chemistry LibreTexts. Hydrosilylation of Alkenes. [Link]
- Google Patents. Method for preparing chloro silane.
-
ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
-
Separation Science. Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. [Link]
-
Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
Agilent. Silanes Application Note. [Link]
-
ResearchGate. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
- Google Patents. Gas chromatography separation method for silane / chlorosilanes and ....
-
ResearchGate. The 29 Si NMR chemical shifts of selected chemical species. [Link]
-
SpectraBase. Trichloro(isobutyl)silane - Optional[1H NMR] - Spectrum. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ResearchGate. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... [Link]
-
Omics Online. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]
-
ResearchGate. Biomedical Applications of Functionalized Nanomaterials. [Link]
-
MDPI. Special Issue: Applications of Biomolecular Structures and Interaction in Drug Development. [Link]
-
ResearchGate. Application of an Alkali Functionalized Material for Treating Pharmaceutical Wastewater Containing Chlorhexidine Gluconate and Cetrimide. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. leah4sci.com [leah4sci.com]
- 5. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]
- 6. gelest.com [gelest.com]
- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrosilylation Catalyst [sigmaaldrich.com]
- 12. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. gcms.cz [gcms.cz]
- 20. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. lcms.cz [lcms.cz]
- 25. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. globalsilicones.org [globalsilicones.org]
- 28. gelest.com [gelest.com]
- 29. nj.gov [nj.gov]
- 30. chemicalbook.com [chemicalbook.com]
- 31. echemi.com [echemi.com]
